4-Chloro-2,4-dimethylhexane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,4-dimethylhexane typically involves the chlorination of 2,4-dimethylhexane. This can be achieved through a free radical halogenation reaction, where chlorine gas is introduced to 2,4-dimethylhexane under ultraviolet light or heat to facilitate the formation of the desired chlorinated product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled chlorination of 2,4-dimethylhexane in the presence of a catalyst to ensure high yield and purity. The reaction conditions are optimized to prevent over-chlorination and to maximize the production of the target compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,4-dimethylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under strong basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under heated conditions.
Major Products Formed
Substitution: Formation of 2,4-dimethylhexanol.
Elimination: Formation of 2,4-dimethylhexene.
Scientific Research Applications
4-Chloro-2,4-dimethylhexane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-Chloro-2,4-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate during substitution and elimination reactions. The chlorine atom, being a good leaving group, facilitates the formation of this intermediate, which then undergoes further transformation depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2,4-dimethylhexane
- 4-Bromo-2,4-dimethylhexane
- 2,4-Dimethylhexane
Comparison
4-Chloro-2,4-dimethylhexane is unique due to the position of the chlorine atom, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Chloro-2,4-dimethylhexane, the chlorine atom in the fourth position makes it less sterically hindered, allowing for different reaction pathways .
Properties
CAS No. |
54059-76-6 |
---|---|
Molecular Formula |
C8H17Cl |
Molecular Weight |
148.67 g/mol |
IUPAC Name |
4-chloro-2,4-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-5-8(4,9)6-7(2)3/h7H,5-6H2,1-4H3 |
InChI Key |
SYKUKUWLGOVGGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(C)C)Cl |
Origin of Product |
United States |
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